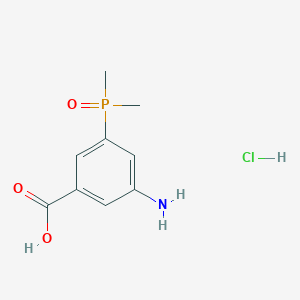![molecular formula C18H22N2OS2 B2576302 2-(异丙基硫代)-6-甲基-3-苯乙基-6,7-二氢噻吩并[3,2-d]嘧啶-4(3H)-酮 CAS No. 896677-08-0](/img/structure/B2576302.png)
2-(异丙基硫代)-6-甲基-3-苯乙基-6,7-二氢噻吩并[3,2-d]嘧啶-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound featuring a unique thienopyrimidine core. Its structure incorporates elements that confer a rich chemistry, making it an intriguing subject for research across various scientific fields.
科学研究应用
Chemistry: Utilized as a precursor or intermediate in the synthesis of more complex molecules, it aids in studying reaction mechanisms and developing new synthetic methodologies. Biology: The compound's unique structure makes it a candidate for biological activity screening, particularly in enzyme inhibition or receptor binding studies. Medicine: Potential therapeutic applications are being explored, particularly in the areas of anti-inflammatory or anticancer drug development. Industry: Its derivatives may serve as key components in materials science, including the development of new polymers or specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions, starting from simpler precursor compounds. The key steps include the formation of the thienopyrimidine core, followed by functional group modifications to introduce the isopropylthio, methyl, and phenethyl groups. Typical conditions involve the use of organic solvents, catalysts, and controlled temperature environments to ensure high yields and purity.
Industrial Production Methods: Scaling up the production for industrial purposes requires optimization of reaction conditions and the use of industrial-grade reagents and equipment. Batch reactors or continuous flow reactors may be employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: This compound undergoes a variety of chemical reactions including:
Oxidation: : Typically involves reagents like hydrogen peroxide or KMnO₄, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: : Commonly uses agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thieno or pyrimidine ring.
Substitution: : Nucleophilic or electrophilic substitution reactions, facilitated by halogenating agents or bases.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide in an aqueous medium.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Halogenation agents such as bromine in carbon tetrachloride.
Major Products Formed: The reactions yield derivatives where functional groups are modified, such as sulfoxides, sulfones, or halogen-substituted analogs.
作用机制
The mechanism of action for 2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves interaction with specific molecular targets. The thienopyrimidine core allows for high binding affinity to various biological receptors or enzymes, modulating their activity and leading to desired biochemical effects. Molecular docking studies often reveal interactions with amino acid residues within the active sites of proteins.
相似化合物的比较
Compared to other thienopyrimidine derivatives, 2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one stands out due to its isopropylthio and phenethyl groups, which enhance its reactivity and potential biological activity. Similar compounds include:
2-amino-3-cyano-4-phenylthieno[3,2-d]pyrimidine
2-methylthio-3-phenyl-4H-thieno[3,2-d]pyrimidin-4-one
These similar compounds often have different substituents that modify their chemical and biological properties, making each unique in its applications and effects.
属性
IUPAC Name |
6-methyl-3-(2-phenylethyl)-2-propan-2-ylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS2/c1-12(2)22-18-19-15-11-13(3)23-16(15)17(21)20(18)10-9-14-7-5-4-6-8-14/h4-8,12-13H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLRGSDCFZFTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SC(C)C)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2576219.png)


![7-cyclopentyl-1,3-dimethyl-5-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2576223.png)
![N-cyclopropyl-N-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2576224.png)

![2-(1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2576227.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B2576230.png)
![(4E)-4-[(4-Chlorophenyl)-hydroxymethylidene]-5-(3,4-dimethoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione](/img/structure/B2576233.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2576235.png)


![Tert-butyl 6-cyano-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2576241.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2576242.png)
